2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Description
Molecular Architecture and Heterocyclic Classification
2,3,4,5-Tetrahydropyrido[3,2-f]oxazepine is a bicyclic heterocyclic compound characterized by a fused pyridine and oxazepine ring system. The molecular formula is $$ \text{C}8\text{H}{10}\text{N}_2\text{O} $$, with a molecular weight of 150.18 g/mol. The pyridine ring (a six-membered aromatic ring with one nitrogen atom) is fused to a seven-membered oxazepine ring containing both nitrogen and oxygen atoms. The oxazepine ring exists in a partially saturated state due to the "tetrahydro" designation, which reduces aromaticity in specific positions.
The compound belongs to the oxazepine class of heterocycles, which are defined by a seven-membered ring with one oxygen and one nitrogen atom. Its classification as a pyrido-oxazepine highlights the fusion between the pyridine and oxazepine moieties. The nitrogen in the pyridine ring occupies the 3-position, while the oxygen in the oxazepine ring resides at the 1-position, as per IUPAC numbering conventions.
Table 1: Key Structural Features
Stereochemical Properties and Conformational Analysis
The compound’s bicyclic framework imposes significant stereochemical constraints. The fused pyridine-oxazepine system adopts a rigid boat-like conformation in the oxazepine ring, while the pyridine ring remains planar due to aromaticity. Computational studies using methods like molecular dynamics simulations reveal that substituents at the 8-position (e.g., methyl or phenyl groups) induce steric effects, further stabilizing specific conformers.
X-ray crystallography and NMR spectroscopy confirm that the nitrogen and oxygen atoms adopt cis configurations relative to the fused ring junction, minimizing lone-pair repulsions. This arrangement facilitates intramolecular hydrogen bonding between the oxazepine oxygen and adjacent NH groups in derivatives, influencing reactivity and biological interactions.
Conformational Energy Landscape
- Low-energy conformers : Dominated by chair-like oxazepine geometries with equatorial substituents.
- High-energy conformers : Associated with twist-boat oxazepine configurations, which are rarely populated at room temperature.
Electronic Distribution and Resonance Structures
The electronic structure of 2,3,4,5-tetrahydropyrido[3,2-f]oxazepine is governed by the interplay of aromatic pyridine and partially conjugated oxazepine systems. The pyridine ring exhibits typical aromatic $$\pi$$-electron delocalization, while the oxazepine ring’s saturation limits conjugation, leading to localized lone pairs on nitrogen and oxygen.
Resonance structures highlight the oxazepine ring’s ability to delocalize electrons between nitrogen and oxygen (Figure 1). However, partial saturation breaks full conjugation, resulting in modest aromatic stabilization compared to fully unsaturated analogs like dibenzoxazepine. The oxygen atom’s electronegativity creates a dipole moment, polarizing the oxazepine ring and enhancing its nucleophilic reactivity at the nitrogen center.
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBFWQVBUBLMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727565 | |
| Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956461-77-1 | |
| Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Nucleophilic Substitution (SN2) and Aromatic Nucleophilic Substitution (SNAr) Method
One of the prominent synthetic routes to pyrido-oxazine derivatives, structurally related to 2,3,4,5-tetrahydropyrido[3,2-f]oxazepine, involves a tandem SN2 and SNAr reaction sequence. This method was reported by a 2018 study focusing on substituted pyrido-oxazines, which can be adapted to synthesize the target compound by appropriate substitution patterns.
- Starting materials: 2,4,6-tribromopyridin-3-ol and haloalkyl amines.
- Reaction conditions: Stirring in polar aprotic solvents like DMF at elevated temperatures (e.g., 120 °C) in the presence of a base such as potassium carbonate.
- Mechanism: Initial SN2 reaction between the haloalkyl amine and the pyridin-3-ol derivative forms an ether linkage, followed by intramolecular SNAr cyclization to close the oxazepine ring.
- Yields: Moderate yields reported, e.g., 39% for key intermediates.
- Purification: Silica gel chromatography using ethyl acetate/hexane mixtures.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2,4,6-tribromopyridin-3-ol + 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, K2CO3, DMF, 120 °C, 10 h | Formation of intermediate ether | 39 |
| 2 | Work-up with water, extraction with EtOAc, drying, chromatography | Purified pyrido-oxazine derivatives | - |
This method allows further functionalization via cross-coupling reactions (Suzuki, Stille) on bromine substituents, enabling diversification of the pyrido-oxazine core.
CAN-Catalyzed Four-Component Synthesis Followed by Ring-Closing Metathesis
A highly efficient and versatile approach involves the use of cerium ammonium nitrate (CAN)-catalyzed four-component reactions to generate tetrahydropyridine intermediates, which are then cyclized via ring-closing metathesis (RCM) or ring-closing enyne metathesis (RCEYM) to form fused oxazepine frameworks.
- Starting materials: Allyl/propargyl amines and aldehydes.
- Catalyst: CAN, which promotes multi-component condensation to form tetrahydropyridine intermediates bearing allyl and propargyl substituents.
- Cyclization: RCM or RCEYM using appropriate metathesis catalysts (e.g., Grubbs catalysts) to close the oxazepine ring.
- Significance: This is among the first examples of preparing 1,3-oxazepine systems via metathesis, enabling access to highly functionalized fused frameworks.
- Advantages: High efficiency, modular construction, and tolerance to diverse functional groups.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Four-component condensation | CAN catalyst, room temperature | Formation of tetrahydropyridine intermediates with allyl/propargyl groups |
| 2 | Ring-closing metathesis (RCM) or enyne metathesis (RCEYM) | Metathesis catalyst, inert atmosphere | Cyclization to fused oxazepine ring |
This method provides a robust platform for generating 2,3,4,5-tetrahydropyrido[3,2-f]oxazepine derivatives with diverse substitution patterns and potential for further functionalization.
Boc-Protected Oxazepine Synthesis via Reductive Amination and Mitsunobu Cyclization
Another synthetic route involves multi-step preparation of Boc-protected oxazepine intermediates, which can be deprotected and cyclized to yield the target compound.
- Reductive amination: Reaction of 2-hydroxyethyl amine with aldehydes in mixed solvents (THF/MeOH), followed by sodium borohydride reduction.
- Protection: Introduction of Boc (tert-butyloxycarbonyl) protecting group using Boc2O and sodium bicarbonate in ethyl acetate/water.
- Cyclization: Mitsunobu reaction employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF at low temperature to room temperature, facilitating ring closure.
Reaction conditions and yields:
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Reductive amination | 2-hydroxyethyl amine, THF/MeOH (9:1), rt, NaBH4 | 65 |
| Boc protection | Boc2O, NaHCO3, EtOAc/H2O (2:1), rt, 16 h | 72 |
| Mitsunobu cyclization | DIAD, PPh3, THF, 0 °C to rt, 3 h | 91 |
This approach is valuable for preparing precursors and analogs of 2,3,4,5-tetrahydropyrido[3,2-f]oxazepine, enabling structural diversification for medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Key Features | Starting Materials | Reaction Conditions | Yields | Advantages |
|---|---|---|---|---|---|
| Tandem SN2/SNAr | Sequential nucleophilic substitutions | 2,4,6-tribromopyridin-3-ol, haloalkyl amines | K2CO3, DMF, 120 °C, 10 h | Moderate (ca. 39%) | Straightforward, allows further functionalization |
| CAN-Catalyzed Four-Component + RCM | Multi-component synthesis + ring-closing metathesis | Allyl/propargyl amines, aldehydes | CAN catalyst, metathesis catalysts | High | Efficient, modular, versatile |
| Boc-Protected Oxazepine via Mitsunobu | Reductive amination, protection, Mitsunobu cyclization | 2-hydroxyethyl amine, Boc2O, DIAD, PPh3 | Mild to moderate temperatures | High (up to 91%) | High yields, useful for analog synthesis |
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as IBX (o-iodoxybenzoic acid).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazepine ring.
Common Reagents and Conditions
Oxidation: IBX is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX typically results in the formation of oxidized derivatives of the original compound.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrido compounds exhibit significant antidepressant effects. For instance, studies have shown that certain oxazine derivatives related to tetrahydropyrido structures possess marked antidepressant activity, suggesting a potential for developing new antidepressants based on this scaffold .
Antihistaminic Properties
The compound has been investigated for its antihistaminic activity. A series of pyrido-1,4-oxazepin derivatives demonstrated potent H1 antihistaminic effects without the sedative side effects typically associated with many antihistamines. This could lead to the development of safer alternatives for allergy treatment .
Neuroprotective Effects
Emerging studies suggest that tetrahydropyrido compounds may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of these compounds allow for interactions with various neurotransmitter receptors, enhancing their therapeutic potential.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of tetrahydropyrido derivatives. Compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo, indicating a promising avenue for cancer therapy .
Case Study 1: Antidepressant Development
A study focusing on the synthesis of 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines demonstrated that specific substitutions on the tetrahydropyrido structure significantly enhanced antidepressant activity. This research paves the way for future drug development aimed at improving mental health outcomes .
Case Study 2: Antihistamines
The clinical evaluation of compounds like rocastine (a derivative of pyrido-1,4-oxazepin) showcases the effectiveness of these compounds as nonsedating antihistamines. Clinical trials have indicated their potential utility in treating allergic reactions without causing sedation .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Observations |
|---|---|---|
| 2-Aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazine | Antidepressant | Significant activity with ortho substitution |
| Pyrido-1,4-oxazepin derivatives | Antihistaminic | Potent H1 blockade without sedation |
| Tetrahydropyrido derivatives | Neuroprotective | Modulation of neurotransmitter systems |
| Tetrahydropyrido-based compounds | Anticancer | Inhibition of cancer cell proliferation |
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in trypanosomes. This disruption leads to cell death in the parasites, highlighting its potential as a trypanocidal agent .
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Properties
Key Observations :
- Substituent Impact: Halogenation (e.g., bromine at position 7) enhances electrophilicity, enabling cross-coupling reactions for further derivatization . Methyl groups (e.g., position 2) improve thermal stability, as evidenced by safety guidelines requiring storage below 50°C .
- Biological Activity: The parent compound’s derivatives show kinase inhibition (e.g., CK1δ) when substituted with fluorophenyl-pyrazole groups . Oditrasertib’s difluoro-dimethylpropanoyl group confers anti-serotonergic and anti-inflammatory effects, validated in double-blind clinical trials .
Comparison with Benzoxazepines and Thiazepines
Table 2: Core Scaffold Differences
Key Observations :
Electronic Effects :
Conformational Flexibility :
Key Observations :
- Pyrido-oxazepines are synthesized efficiently via tandem SN2/SNAr reactions, achieving high yields (92%) , whereas benzo-thiazepines require prolonged hydrolysis .
- Stability issues (e.g., moisture sensitivity in piperidine-substituted derivatives) necessitate specialized storage conditions .
Research and Commercial Status
- Commercial Availability :
- Therapeutic Potential: Oditrasertib and fluorophenyl-pyrazole derivatives are under investigation for migraine prevention and kinase inhibition, respectively .
Biological Activity
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a fused oxazepine and pyridine ring system. Its unique structure contributes to its diverse biological activities.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound induced apoptosis in Colo320 cells with an IC50 value of approximately 10 µM. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .
- Case Study 2 : Another study reported that the compound inhibited cell proliferation in A549 lung cancer cells with a similar IC50 range. The observed effects were attributed to cell cycle arrest at the G1 phase .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Colo320 | 10 | Apoptosis via caspase activation |
| A549 | 12 | G1 phase arrest | |
| MCF-7 | 15 | ROS generation |
Research Findings
Recent studies have expanded our understanding of the biological implications of this compound:
- Anticancer Properties : The compound has demonstrated anticancer properties by not only inhibiting proliferation but also enhancing apoptosis in various cancer models. Its structure allows for interaction with multiple cellular targets .
- Potential for Drug Development : Given its promising biological profile and mechanisms of action, there is ongoing research into its potential as a lead compound for drug development targeting specific cancers .
Q & A
Q. What are the standard synthetic routes for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step reactions involving cyclization or Grignard reagent addition. For example, a general method involves dissolving a precursor in dry THF, adding Grignard reagents (e.g., alkyl or aryl derivatives) at 0°C, followed by overnight stirring at room temperature. The reaction is quenched with water, extracted with ether, and purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradients). Yield optimization requires strict control of stoichiometry (e.g., 1.5 equivalents of Grignard reagent) and reaction time, as deviations may lead to side products .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound derivatives?
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, in analogous heterocycles like tetrahydrobenzo[f][1,4]thiazepines, coupling constants (e.g., J = 2.5–3.5 Hz for aromatic protons) and chemical shifts (δ 1.2–2.8 ppm for aliphatic protons) distinguish between substituents at different positions. Cross-validation with high-resolution mass spectrometry (HR-FABMS) ensures molecular weight accuracy .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate ratios from 7:1 to 3:1) is standard. Polar solvents like methanol may be avoided to prevent decomposition. For highly polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Density functional theory (DFT) calculations can identify electron-rich regions (e.g., pyrido-oxazepine’s nitrogen atoms) prone to electrophilic attack. For example, Fukui indices and molecular electrostatic potential maps highlight nucleophilic sites, guiding experimental design for regioselective functionalization. Experimental validation via substituent-directed synthesis (e.g., introducing electron-withdrawing groups) aligns with computational predictions .
Q. What strategies reconcile discrepancies between theoretical and experimental physicochemical properties (e.g., solubility, melting points)?
Discrepancies often arise from crystallinity variations or solvent interactions. For example, theoretical solubility (logP) predictions via software like ACD/Labs may differ from experimental data due to polymorphic forms. Differential scanning calorimetry (DSC) and X-ray crystallography help identify stable crystalline phases, while co-solvent systems (e.g., DMSO/water) improve solubility for biological assays .
Q. How does the compound’s adsorption behavior on indoor surfaces impact its stability in environmental chemistry studies?
Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) reveal that surface interactions with silica or polymer coatings alter degradation kinetics. For instance, hydrophilic surfaces accelerate hydrolysis, whereas hydrophobic interfaces stabilize the compound. Controlled studies under varying humidity and oxidant levels (e.g., ozone) are critical for environmental fate modeling .
Q. What mechanistic insights explain the compound’s variable bioactivity in structure-activity relationship (SAR) studies?
SAR studies highlight the oxazepine ring’s conformational flexibility as a determinant of receptor binding. For example, substituents at the pyrido position modulate steric hindrance, affecting affinity for targets like serotonin receptors. Pharmacophore modeling combined with mutagenesis assays (e.g., Ala-scanning) identifies critical hydrogen-bonding residues .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data reported for similar derivatives?
Contradictions often stem from solvent effects or tautomerism. For example, in tetrahydrobenzo[f][1,4]thiazepines, proton shifts in CDCl₃ vs. DMSO-d₆ vary by up to 0.5 ppm. Standardizing solvent systems and temperature (e.g., 25°C) minimizes variability. Cross-referencing with X-ray structures resolves ambiguities .
Q. Why do synthetic yields vary significantly across literature reports for this compound?
Yield variations (e.g., 40–75%) arise from differences in reagent purity, reaction scale, or workup protocols. Small-scale reactions (<1 mmol) often report higher yields due to easier heat management. Pilot-scale studies recommend slow reagent addition and inert atmospheres to mitigate exothermic side reactions .
Methodological Tables
Table 1. Key Synthetic Parameters for Derivatives of this compound
| Substituent | Reaction Time (h) | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| 2-Ethyl | 12 | 68 | Column (Hex/EA 5:1) | |
| 2-Benzyl | 18 | 55 | HPLC (ACN/H₂O) |
Table 2. Comparative NMR Data for Selected Derivatives
| Derivative | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| 5-Cyclopentyl | 1.45 (m, 8H) | 28.9 (CH₂) | J = 3.2 (aromatic H) |
| 5-(4-Methylphenyl) | 2.30 (s, 3H) | 138.5 (C-Ar) | J = 2.8 (aliphatic H) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
